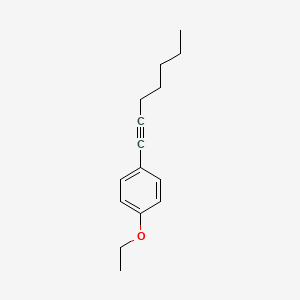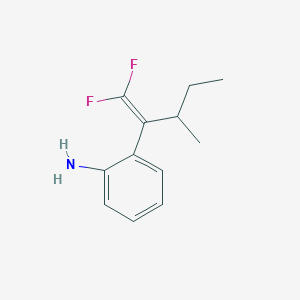![molecular formula C26H28O3 B12567367 2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol CAS No. 557094-00-5](/img/structure/B12567367.png)
2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-Hidroxi-4-metilfenil)-4-(4-hidroxifenil)ciclohexil]-5-metilfenol es un compuesto orgánico complejo con un potencial significativo en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye múltiples grupos hidroxilo y un anillo ciclohexilo, lo que lo convierte en un objeto de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[1-(2-Hidroxi-4-metilfenil)-4-(4-hidroxifenil)ciclohexil]-5-metilfenol típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la reacción de 2-hidroxi-4-metilfenil y 4-hidroxifenil con ciclohexanona en condiciones ácidas o básicas para formar el anillo ciclohexilo. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para garantizar que el producto deseado se obtenga con un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos, asegurando una calidad de producto consistente. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para aislar el compuesto de las mezclas de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[1-(2-Hidroxi-4-metilfenil)-4-(4-hidroxifenil)ciclohexil]-5-metilfenol experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar alcoholes u otros derivados reducidos.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄).
Sustitución: Se utilizan reactivos como halógenos (Cl₂, Br₂) o agentes de nitración (HNO₃) en condiciones controladas para lograr la sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir varios alcoholes.
Aplicaciones Científicas De Investigación
2-[1-(2-Hidroxi-4-metilfenil)-4-(4-hidroxifenil)ciclohexil]-5-metilfenol tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antioxidantes y antimicrobianas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades que involucran estrés oxidativo.
Industria: Utilizado en la producción de polímeros, resinas y otros materiales industriales.
Mecanismo De Acción
El mecanismo de acción de 2-[1-(2-Hidroxi-4-metilfenil)-4-(4-hidroxifenil)ciclohexil]-5-metilfenol involucra su interacción con varios objetivos moleculares y vías. Los grupos hidroxilo en el compuesto pueden participar en enlaces de hidrógeno y otras interacciones con moléculas biológicas, potencialmente afectando la actividad enzimática, las vías de transducción de señales y los procesos celulares. Los objetivos moleculares y las vías exactas involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Hidroxi-4′-(2-hidroxietoxi)-2-metilpropiofenona
- Etanona, 1-(2-hidroxi-4-metoxifenil)
- 2-(2-Hidroxi-5-metilfenil)benzotriazol
Singularidad
2-[1-(2-Hidroxi-4-metilfenil)-4-(4-hidroxifenil)ciclohexil]-5-metilfenol es único debido a sus características estructurales específicas, incluida la presencia de múltiples grupos hidroxilo y un anillo ciclohexilo. Estas características confieren propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
557094-00-5 |
|---|---|
Fórmula molecular |
C26H28O3 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-[1-(2-hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol |
InChI |
InChI=1S/C26H28O3/c1-17-3-9-22(24(28)15-17)26(23-10-4-18(2)16-25(23)29)13-11-20(12-14-26)19-5-7-21(27)8-6-19/h3-10,15-16,20,27-29H,11-14H2,1-2H3 |
Clave InChI |
HDCJDQSENULHNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2(CCC(CC2)C3=CC=C(C=C3)O)C4=C(C=C(C=C4)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


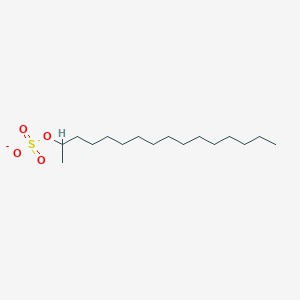
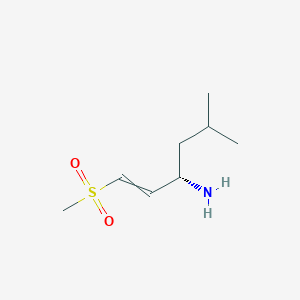
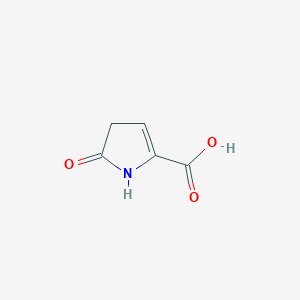

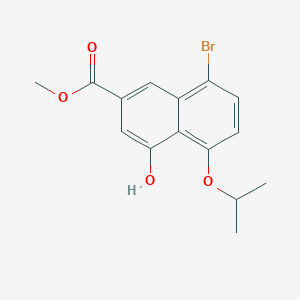

![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]borane](/img/structure/B12567349.png)
![N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12567350.png)

![1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12567363.png)
